N-benzyl-2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Overview
Description
N-benzyl-2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that features a pyrimidine ring, a cyano group, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a β-keto ester and a guanidine derivative.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyano donor such as sodium cyanide.
Attachment of the Benzyl Group: The benzyl group is introduced through a benzylation reaction, typically using benzyl bromide and a base such as potassium carbonate.
Formation of the Thioacetamide Moiety: The final step involves the reaction of the pyrimidine derivative with a thioacetamide reagent under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Benzyl bromide, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
N-benzyl-2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in cell proliferation and apoptosis, such as kinases and proteases.
Pathways Involved: It may modulate signaling pathways like the MAPK/ERK pathway, which is crucial for cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide: shares structural similarities with other pyrimidine derivatives such as:
Uniqueness
- The presence of the benzyl group and the specific substitution pattern on the pyrimidine ring make this compound unique. This unique structure contributes to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-benzyl-2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-2-13-12(8-17)15(22)20-16(19-13)23-10-14(21)18-9-11-6-4-3-5-7-11/h3-7H,2,9-10H2,1H3,(H,18,21)(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYGTBFNLAQLNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC(=N1)SCC(=O)NCC2=CC=CC=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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